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molecular formula C12H13ClF2N4O B1427090 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-01-8

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Cat. No. B1427090
M. Wt: 302.71 g/mol
InChI Key: QUCPBKFOMWSJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517873B2

Procedure details

To a solution of 6.16 g (0.016 mole) of 3-[(2-chloro-5-nitro-pyrimidin-4-yl)-cyclopentyl-amino]-2,2-difluoro-propanoic acid methyl ester (IV-100) in 120 mL of acetic acid was added 6.0 g (0.11 g-atom) of iron powder. The mixture was heated to 80 degrees for 2 hours and then filtered while hot. Water and ethyl acetate were added to the filtrate and the mixture was stirred for 10 minutes and then filtered. The layers were separated. The organic layer was washed successively with ammonium hydroxide and water, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Recrystallization of the residue with ethyl acetate and hexane gave 2.94 g of 2-chloro-9-cyclopentyl-7,7-difluoro-5,7,8,9-tetrahydro-pyrimido[4,5-b][1,4]diazepin-6-one (VI-100).
Name
3-[(2-chloro-5-nitro-pyrimidin-4-yl)-cyclopentyl-amino]-2,2-difluoro-propanoic acid methyl ester
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([F:23])([F:22])[CH2:5][N:6]([C:12]1[C:17]([N+:18]([O-])=O)=[CH:16][N:15]=[C:14]([Cl:21])[N:13]=1)[CH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>C(O)(=O)C.[Fe]>[Cl:21][C:14]1[N:15]=[CH:16][C:17]2[NH:18][C:3](=[O:2])[C:4]([F:23])([F:22])[CH2:5][N:6]([CH:7]3[CH2:11][CH2:10][CH2:9][CH2:8]3)[C:12]=2[N:13]=1

Inputs

Step One
Name
3-[(2-chloro-5-nitro-pyrimidin-4-yl)-cyclopentyl-amino]-2,2-difluoro-propanoic acid methyl ester
Quantity
6.16 g
Type
reactant
Smiles
COC(C(CN(C1CCCC1)C1=NC(=NC=C1[N+](=O)[O-])Cl)(F)F)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
6 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80 degrees for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered while hot
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added to the filtrate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed successively with ammonium hydroxide and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue with ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1N=CC2=C(N(CC(C(N2)=O)(F)F)C2CCCC2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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